6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an amino group, ethoxyphenyl and methylphenyl substituents, and a dihydropyrano[2,3-c]pyrazole core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction sequence. One common method involves the reaction of 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, malononitrile, and hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 4-ethoxybenzaldehyde and 4-methylbenzaldehyde react with malononitrile in the presence of a base to form the corresponding arylidene malononitrile intermediates.
Cyclization Reaction: The arylidene malononitrile intermediates undergo cyclization with hydrazine hydrate to form the dihydropyrano[2,3-c]pyrazole core.
Amination Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-ethoxyphenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents and their positions on the dihydropyrano[2,3-c]pyrazole core. These structural features contribute to its distinctive chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-10-8-14(9-11-16)18-17(12-23)21(24)28-22-19(18)20(25-26-22)15-6-4-13(2)5-7-15/h4-11,18H,3,24H2,1-2H3,(H,25,26) |
InChI Key |
LTMLHCUUJGTANH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C)N)C#N |
Origin of Product |
United States |
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